Boc-4,5-脱氢-D-亮氨酸-OH dcha

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

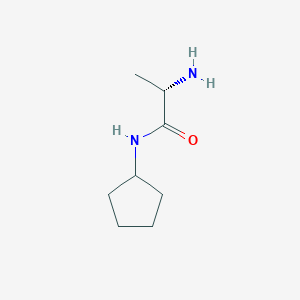

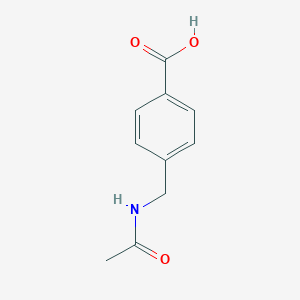

“Boc-4,5-dehydro-D-leu-OH dcha” is a chemical compound with the CAS number 1217776-08-3 . It has a molecular weight of 410.591 and a molecular formula of C23H42N2O4 . The compound is also known by other synonyms such as "(2R)-2- [ [ (1,1-Dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoic Acid N-Cyclohexylcyclohexanamine (1:1)" .

Molecular Structure Analysis

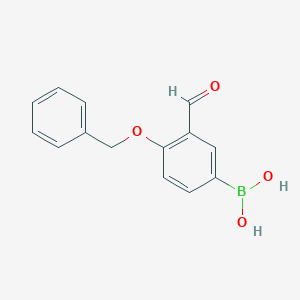

The molecular structure of “Boc-4,5-dehydro-D-leu-OH dcha” can be represented by the following SMILES notation:CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 . This notation provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

“Boc-4,5-dehydro-D-leu-OH dcha” has a boiling point of 365ºC at 760 mmHg and a melting point of 148-153ºC . The compound has a flash point of 174.5ºC . It has a topological polar surface area of 87.7Ų and a rotatable bond count of 8 .科学研究应用

肽合成和偶联

Boc-4,5-脱氢-D-亮氨酸-OH dcha 参与各种肽合成和偶联过程。例如,Boc-Gly-Ala-SH 使用二环己基碳二亚胺 (DCC) 和其他试剂与聚合物结合的亮氨酸偶联,突出了其在提高偶联效率和减少肽合成中差向异构体含量中的作用 (Yamashiro & Blake, 2009)。类似地,Boc-Leu-N-Me-Leu-OBzl 使用各种偶联试剂合成,展示了 this compound 在肽偶联反应中的多功能性以及产生高质量肽的能力 (Shi-hai, 2009).

聚合物化学和手性共聚物合成

该化合物在聚合物化学中起着至关重要的作用,特别是在手性共聚物的合成中。研究证明了具有相反手性光学性质的手性共聚物系列的合成,并探索了它们的 pH 和温度响应行为,表明 this compound 在制造智能材料中的潜力 (Bauri 等,2013)。此外,它用于基于氨基酸的手性聚合物的受控合成,表现出 pH 响应行为,并表明它们在药物递送应用和生物分子偶联中的潜力 (Bauri 等,2013).

结构研究和构象分析

This compound 有助于理解肽和聚合物的结构。例如,分析了缩肽的结构,揭示了 α/310-共轭螺旋构象,并提供了对肽和缩肽构象性质的见解 (Oku 等,2004)。还研究了使用 4-二甲氨基吡啶 (DMAP) 与 this compound 增强肽偶联反应,展示了其在肽合成中实现近定量偶联中的作用 (Wang 等,2009).

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Boc-4,5-dehydro-D-leu-OH dcha can be achieved through a multi-step process that involves protection, deprotection, and coupling reactions.", "Starting Materials": [ "Boc-D-leucine", "TFA", "HCl", "NaOH", "NaHCO3", "Na2SO4", "EDC", "HOBt", "DCC", "AcOH", "DCM", "MeOH", "Et3N", "Pyridine", "4,5-dehydro-D-leucine", "DCHA" ], "Reaction": [ "Protection of Boc-D-leucine with TFA to yield Boc-D-leucine-TFA", "Deprotection of Boc-D-leucine-TFA with HCl to yield D-leucine-TFA", "Coupling of D-leucine-TFA with 4,5-dehydro-D-leucine using EDC, HOBt, and DCC in AcOH/DCM", "Deprotection of the TFA group with NaOH to yield D-leucine", "Coupling of D-leucine with DCHA using EDC, HOBt, and DCC in Pyridine/DMF", "Boc protection of the resulting compound with Boc2O and Et3N", "Purification of the final product with NaHCO3 and Na2SO4" ] } | |

CAS 编号 |

1217776-08-3 |

分子式 |

C23H42N2O4 |

分子量 |

410.6 g/mol |

IUPAC 名称 |

dicyclohexylazanium;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |

InChI |

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t;8-/m.1/s1 |

InChI 键 |

ZRIOKRZSXPPREV-NIFFTEIASA-N |

手性 SMILES |

CC(=C)C[C@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

规范 SMILES |

CC(=C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)

![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)